molecular formula C4H9NO4S B13195006 4-Aminooxolane-3-sulfonic acid

4-Aminooxolane-3-sulfonic acid

Cat. No.: B13195006
M. Wt: 167.19 g/mol
InChI Key: NOIOGEUNAFPHIC-UHFFFAOYSA-N
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Description

4-Aminooxolane-3-sulfonic acid is an organic compound characterized by the presence of an amino group, an oxolane ring, and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminooxolane-3-sulfonic acid typically involves the reaction of oxolane derivatives with sulfonating agents under controlled conditions. One common method includes the use of oxolane-3-sulfonic acid as a starting material, which is then aminated using ammonia or an amine source under specific temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Aminooxolane-3-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Aminooxolane-3-sulfonic acid finds applications in several scientific research areas:

Mechanism of Action

The mechanism by which 4-Aminooxolane-3-sulfonic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate enzyme activities and influence biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

  • 4-Aminobutane-1-sulfonic acid
  • 4-Aminotetrahydrofuran-3-sulfonic acid
  • 4-Aminotetrahydropyran-3-sulfonic acid

Comparison: 4-Aminooxolane-3-sulfonic acid is unique due to its oxolane ring structure, which imparts distinct chemical properties compared to similar compounds with different ring systems. This uniqueness makes it a valuable compound for specific applications where the oxolane ring’s reactivity and stability are advantageous .

Properties

Molecular Formula

C4H9NO4S

Molecular Weight

167.19 g/mol

IUPAC Name

4-aminooxolane-3-sulfonic acid

InChI

InChI=1S/C4H9NO4S/c5-3-1-9-2-4(3)10(6,7)8/h3-4H,1-2,5H2,(H,6,7,8)

InChI Key

NOIOGEUNAFPHIC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)S(=O)(=O)O)N

Origin of Product

United States

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